(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC18227706
Molecular Formula: C9H11F2NO2
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2NO2 |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | (2S)-2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1 |
| Standard InChI Key | HCCJJCHWZBQUKB-MRVPVSSYSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1F)F)[C@@H](CO)N |
| Canonical SMILES | COC1=C(C=C(C=C1F)F)C(CO)N |
Introduction
(S)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral amino alcohol with a molecular formula of C9H11F2NO2 and a molecular weight of approximately 203.19 g/mol. This compound features a methoxy group and two fluorine atoms attached to a phenyl ring, which significantly influence its chemical properties and biological activity. The presence of these functional groups makes it a valuable candidate for research in medicinal chemistry, particularly in the development of pharmaceuticals.
Synthesis Methods
The synthesis of (S)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol can be achieved through various methods, typically involving the use of chiral starting materials or asymmetric synthesis techniques to ensure the correct stereochemistry.
Biological Activity and Applications
Research on (S)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol focuses on its interactions with biological receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic uses. The compound's structural characteristics suggest potential applications in pharmaceuticals, particularly due to its unique arrangement of fluorine and methoxy groups.
| Compound | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| (S)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol | Not confirmed | C9H11F2NO2 | Methoxy and two fluorine atoms on the phenyl ring |
| (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol | Incorrectly listed as 1212981-84-4 | C9H12FNO2 | Contains one fluorine atom |
| (S)-2-Amino-1-(3,5-difluoro-4-methoxyphenyl)ethan-1-ol | 1555625-66-5 | C9H11FNO2 | Methoxy group at a different position |
Comparison with Similar Compounds
(S)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is distinguished from similar compounds by its specific arrangement of fluorine and methoxy groups. This unique structure may enhance its biological activity compared to compounds with simpler or differently positioned functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume